An In-depth Technical Guide to Guanidine, Monobenzoate (CAS 26739-54-8)
An In-depth Technical Guide to Guanidine, Monobenzoate (CAS 26739-54-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, potential synthesis, and known biological context of Guanidine, monobenzoate (CAS 26739-54-8). The information is intended to support research, development, and safety assessments involving this compound.
Core Properties and Physicochemical Data
Guanidine, monobenzoate, also known as Guanidinium benzoate, is the salt formed from the strong organic base guanidine and benzoic acid.[1] Its chemical structure consists of a guanidinium cation and a benzoate anion.[1] At physiological pH, guanidine exists predominantly in its protonated form, guanidinium.[2]
Table 1: Physicochemical Properties of Guanidine, Monobenzoate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 26739-54-8 | [3][4] |
| Molecular Formula | C₈H₁₁N₃O₂ (or C₇H₆O₂·CH₅N₃) | [1][3][4] |
| Molecular Weight | 181.19 g/mol | [1][3][4] |
| IUPAC Name | benzoic acid;guanidine | [1][] |
| Synonyms | Guanidinium benzoate, Guanidine, benzoate (1:1), Benzoic acid, compd. with guanidine | [3][][6] |
| Boiling Point | 249.3°C at 760 mmHg | [3][][7] |
| Flash Point | 111.4°C | [3][7] |
| Vapor Pressure | 0.0122 mmHg at 25°C | [3][7] |
| LogP | -1.0281 | [3] |
| Polar Surface Area (PSA) | 117.64 Ų | [3] |
| Appearance | Solid | [8] |
| InChI Key | DNOSZYUZVCJLMM-UHFFFAOYSA-N | [1][] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)O.C(=N)(N)N |[1][] |
Experimental Protocols: Synthesis
General Synthesis of Guanidine, Monobenzoate
The synthesis of Guanidine, monobenzoate can be achieved through the direct reaction of guanidine (or a salt thereof, like guanidine hydrochloride) with benzoic acid.
Materials:
-
Guanidine Hydrochloride
-
Sodium Hydroxide (or another suitable base)
-
Benzoic Acid
-
Suitable solvent (e.g., Ethanol, Water)
Procedure:
-
Preparation of Guanidine Free Base: If starting with guanidine hydrochloride, the free base is typically generated in situ or in a separate step. This is achieved by reacting guanidine hydrochloride with a stoichiometric amount of a strong base like sodium hydroxide in a suitable solvent.
-
Reaction: A solution of benzoic acid in a minimal amount of solvent is added dropwise to the solution of guanidine free base under stirring.
-
Salt Formation: The reaction is typically exothermic. The mixture is stirred at room temperature to ensure complete reaction.
-
Isolation: The resulting salt, Guanidine, monobenzoate, may precipitate out of the solution upon cooling, or the solvent may be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the final, pure product.
Caption: General workflow for the synthesis of Guanidine, monobenzoate.
Biological and Pharmacological Properties
While specific studies on the biological activity of Guanidine, monobenzoate are limited, the guanidine moiety is a key functional group in a vast number of biologically active compounds.[9][10] Guanidine-containing molecules are of significant interest in drug development due to their diverse pharmacological properties.[9]
General Activities of Guanidine Derivatives:
-
Anti-inflammatory: Certain guanidine compounds act as inhibitors of nitric oxide synthase and can reduce oxidative stress.[1][9]
-
Antimicrobial: Various natural and synthetic guanidine derivatives exhibit broad-spectrum antibacterial and antifungal properties.[1][11][12]
-
CNS Activity: Guanidine itself is used to treat muscle weakness in Lambert-Eaton myasthenic syndrome by inhibiting presynaptic voltage-gated potassium channels, which enhances acetylcholine release.[13][14]
-
Enzyme Inhibition: The guanidinium group's ability to form strong non-covalent interactions allows it to bind to enzyme active sites, leading to the inhibition of various enzymes, including Na+/H+ exchangers.[9][10]
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Other Therapeutic Areas: Guanidine derivatives have been investigated as antithrombotic, antidiabetic, and chemotherapeutic agents.[9] Some have also been found to modulate platelet aggregation.[15]
The biological activity of Guanidine, monobenzoate would be influenced by the combined properties of the guanidinium cation and the benzoate anion. Benzoic acid and its derivatives are known for their antimicrobial properties.
Caption: Overview of diverse biological roles of the guanidine functional group.
Safety and Handling
Based on available safety information for guanidinium salts and benzoic acid derivatives, Guanidine, monobenzoate should be handled with care in a laboratory setting.
-
General Precautions: Avoid contact with skin and eyes.[3] Prevent the formation of dust and aerosols.[3] Use in a well-ventilated area or under a fume hood.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][17]
-
Stability: The compound is stable under recommended storage conditions.[3]
-
Toxicology: It is classified as harmful if ingested.[8] Guanidine itself can have side effects when used therapeutically.[13]
It is crucial to consult the specific Safety Data Sheet (SDS) for Guanidine, monobenzoate before handling for detailed safety, disposal, and emergency information.
Conclusion
Guanidine, monobenzoate (CAS 26739-54-8) is a simple salt with well-defined physicochemical properties. While specific experimental and biological data for this exact compound are sparse in the public domain, its constituent parts—the guanidinium ion and the benzoate anion—are well-characterized. The guanidine moiety is a privileged structure in medicinal chemistry, associated with a wide array of pharmacological activities.[9] This suggests that Guanidine, monobenzoate could be a valuable starting point or intermediate for chemical synthesis and a candidate for biological screening in various therapeutic areas, particularly in antimicrobial and anti-inflammatory research. Further investigation is required to elucidate its specific biological mechanism of action and pharmacological profile.
References
- 1. Buy Guanidine, monobenzoate | 26739-54-8 [smolecule.com]
- 2. Guanidine - Wikipedia [en.wikipedia.org]
- 3. benzoic acid,guanidine|26739-54-8 - MOLBASE Encyclopedia [m.molbase.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. echemi.com [echemi.com]
- 7. chemnet.com [chemnet.com]
- 8. Guanidinium benzoate - Hazardous Agents | Haz-Map [haz-map.com]
- 9. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. mdpi.com [mdpi.com]
- 12. Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship [mdpi.com]
- 13. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Effect of mono-guanidine-like derivatives on platelet aggregation and tumour cell induced platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. geneseo.edu [geneseo.edu]
